molecular formula C5H11NO2 B1617289 Methyl 2-aminobutanoate CAS No. 2483-62-7

Methyl 2-aminobutanoate

Cat. No.: B1617289
CAS No.: 2483-62-7
M. Wt: 117.15 g/mol
InChI Key: ZZWPOYPWQTUZDY-UHFFFAOYSA-N
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Description

Methyl 2-aminobutanoate, also known as 2-Amino-3-methylbutyric acid, is an organic compound belonging to the class of aminobutyrates. It is a colorless, crystalline solid with a melting point of about 155-156°C. This compound has a variety of applications in the scientific field, ranging from biochemical research to pharmaceuticals. It is widely used in the synthesis of organic compounds and as a reactant in organic chemistry. In addition, it is also used in the production of several important drugs and other compounds.

Scientific Research Applications

α-Alkylation of β-aminobutanoates

  • Application : α-Alkylation of β-aminobutanoates is a method to produce enantiomerically pure 3-aminobutanoic acid derivatives, useful in organic synthesis and pharmaceuticals (Seebach & Estermann, 1987).

Biological Activity of Novel α-amino Esters

  • Application : Novel N-(α-bromoacyl)-α-amino esters containing the methyl 2-aminobutanoate moiety have been synthesized and evaluated for their cytotoxicity, anti-inflammatory, and antibacterial activity. This demonstrates potential applications in drug discovery and bioactive molecule research (Yancheva et al., 2015).

Synthesis of GABA Analogues

  • Application : this compound derivatives have been used in the synthesis of GABA (γ-aminobutyric acid) analogues, contributing to neurochemical research and potential therapeutic applications (Duke et al., 2004).

Aromatic Compound Biosynthesis in Apples

  • Application : this compound derivatives play a role in the biosynthesis of aromatic compounds in apples, contributing to the understanding of fruit aroma and flavor chemistry (Rowan et al., 1996).

Antiamnestic Activity of Derivatives

  • Application : Screening studies on derivatives of 4-aminobutanoic acid, which are structurally related to this compound, have shown antiamnestic activity. This suggests potential applications in cognitive disorders and memory research (Міщенко et al., 2021).

Enzymatic Hydrolysis for Synthesis of Amino Acids

  • Application : Enzymatic hydrolysis of this compound derivatives is used in the synthesis of d- and l-3,3-difluoro-2-amino acids, showing relevance in stereochemical studies and pharmaceutical chemistry (Ayi et al., 1995).

Synthesis of Anticancer Agents

  • Application : this compound derivatives have been used in synthesizing compounds with potential anti-prostate cancer activity, highlighting its role in medicinal chemistry and cancer research (Kumar et al., 2015).

Mechanism of Action

Target of Action

Methyl 2-aminobutanoate, also known as Methyl (2S)-2-Aminobutanoate , is a specialty product used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s worth noting that amino acid esters, such as this compound, have been studied as prodrugs of arylalkanoic acid cox inhibitors . These prodrugs are synthesized to retard the adverse gastrointestinal effects of the drug . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that aldehyde dehydrogenases (aldhs), a family of enzymes, catalyze the oxidation of reactive aldehydes to their corresponding carboxylic acids Given that this compound is a carboxylic acid, it’s plausible that it may interact with ALDHs or similar enzymes, affecting related biochemical pathways

Result of Action

As a compound used in proteomics research , it may have diverse effects depending on the specific context of its use.

Properties

IUPAC Name

methyl 2-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWPOYPWQTUZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947739
Record name Methyl 2-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-62-7
Record name 2-Aminobutyric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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